Superior Isotopic Mass Shift vs. Tri-Deuterated 1α,25(OH)2D2-d3
1alpha, 25-Dihydroxy VD2-D6 provides a +6 Da mass shift relative to endogenous 1α,25(OH)2D2, compared to a +3 Da shift for the alternative internal standard 1α,25-dihydroxyvitamin D2-d3 . The greater mass shift minimizes isotopic spectral overlap between the internal standard and the analyte's M+1 or M+2 isotopes, reducing interference and improving quantitative accuracy [1].
| Evidence Dimension | Mass Shift (Δm/z) vs. Unlabeled Analyte |
|---|---|
| Target Compound Data | +6 Da (hexadeuterated) |
| Comparator Or Baseline | +3 Da for 1α,25-dihydroxyvitamin D2-d3 |
| Quantified Difference | Target compound provides 3 Da greater mass separation |
| Conditions | Theoretical mass spectrometry parameter |
Why This Matters
This 3 Da advantage reduces isotopic interference and improves signal-to-noise ratio in low-concentration clinical samples, enhancing assay specificity for procurement decisions where data integrity is paramount.
- [1] Strathmann, F. G., Laha, T. J., & Hoofnagle, A. N. (2011). Quantification of 1α,25-dihydroxy vitamin D by immunoextraction and liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 57(9), 1279–1285. View Source
